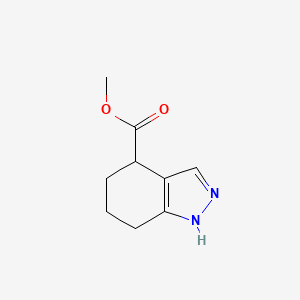

4,5,6,7-四氢-1H-吲唑-4-甲酸甲酯

描述

Synthesis Analysis

The synthesis of indazoles, including “Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate”, often involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis

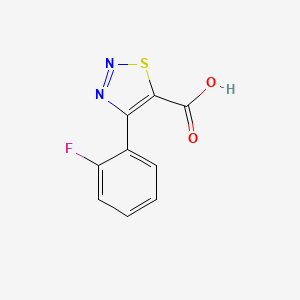

The molecular structure of “Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate” has been confirmed as 1H-indazole . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate” include condensation and dehydration . Dehydration was found to be faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Physical And Chemical Properties Analysis

“Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate” is a powder with a molecular weight of 180.21 . It should be stored at room temperature .科学研究应用

Anti-Inflammatory Applications

The indazole nucleus, particularly in its tetrahydro form, has been explored for its potential anti-inflammatory properties. Compounds like methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate have been synthesized and tested for their efficacy in reducing inflammation. These compounds can inhibit the production of pro-inflammatory mediators and show promise in the treatment of conditions like arthritis and edema .

Antimicrobial Activity

Indazole derivatives have demonstrated moderate to high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. The structural flexibility of indazole allows for the synthesis of compounds that can be potent antimicrobial agents, which is crucial in the fight against antibiotic resistance .

Anti-HIV Potential

The indazole ring system has been identified as a core structure in compounds with potential anti-HIV activity. Researchers are investigating derivatives of methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate for their ability to interfere with the replication cycle of HIV, offering a promising avenue for new therapeutic agents .

Anticancer Research

Indazole derivatives are being studied for their anticancer properties. They may work by various mechanisms, such as inhibiting cancer cell growth, inducing apoptosis, or interfering with signal transduction pathways. The exploration of methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate in oncology could lead to novel treatments for various cancers .

Hypoglycemic Effects

Some indazole compounds have shown hypoglycemic activity, which could be beneficial in the management of diabetes. By affecting glucose metabolism, these compounds can help in regulating blood sugar levels, providing a potential therapeutic option for diabetic patients .

Antihypertensive Properties

Indazole derivatives have been evaluated for their antihypertensive effects. These compounds can lower blood pressure by affecting vascular smooth muscle tone or influencing the renin-angiotensin system, making them candidates for the development of new antihypertensive drugs .

Neuroprotective Effects

Research into indazole derivatives includes their potential neuroprotective effects. These compounds may protect nerve cells from damage or death caused by neurodegenerative diseases or acute injuries like stroke. The neuroprotective properties of methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate are an exciting area of study .

Chemical Synthesis and Drug Design

The indazole moiety is a key intermediate in the synthesis of various biologically active molecules. Its incorporation into drug design has led to the development of new medicinal compounds with improved efficacy and safety profiles. The versatility of methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate makes it a valuable building block in medicinal chemistry .

安全和危害

“Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

未来方向

The future directions for “Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate” and similar compounds could involve further exploration of their potential activities against microorganisms and their significance in the pharmaceutical field . Additionally, due to their easy aromatization, tetrahydroindoles are good intermediates to synthesize indoles .

属性

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)6-3-2-4-8-7(6)5-10-11-8/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZONFVZCPOFMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | |

CAS RN |

1384706-10-8 | |

| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B1444090.png)

![1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1444093.png)

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)

![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)